

# A Researcher's Guide to Commercial Galanin (1-19): A Comparative Analysis

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## Compound of Interest

Compound Name: Galanin (1-19), human

Cat. No.: B15507656

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For researchers and drug development professionals investigating the multifaceted roles of the neuropeptide Galanin, the selection of a reliable commercial source for its active fragment, Galanin (1-19), is a critical first step. This guide provides a side-by-side comparison of commercially available Galanin (1-19), focusing on key quality attributes. Due to the limited availability of independent, head-to-head comparative studies, this guide presents publicly available data from various suppliers and outlines a suite of standardized experimental protocols to empower researchers to conduct their own performance assessments.

## Supplier and Product Specifications

A survey of the market reveals several prominent suppliers of synthetic Galanin (1-19) for research purposes. The table below summarizes the product specifications as advertised by each supplier. It is important to note that this information is based on publicly accessible data and may not be exhaustive. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

Supplier	Product Name	Purity (as stated)	Form	Storage Conditions
MedchemExpress	Galanin (1-19), human	99.25% <a href="#">[1]</a>	Lyophilized powder	-80°C for 6 months; -20°C for 1 month <a href="#">[1]</a>
NovoPro Bioscience	Galanin (1-19) (human) peptide	96.9% <a href="#">[2]</a>	Lyophilized powder	≤ -20°C <a href="#">[2]</a>
MOLNOVA	Galanin (1-19), human	98% <a href="#">[3]</a>	Not specified	Not specified
ChemicalBook	GALANIN (1-19) (HUMAN)	≥98% (from one listed supplier) <a href="#">[4]</a>	Solid	-15°C <a href="#">[4]</a>
Benchchem	Galanin (1-19) (human)	Not specified	Not specified	Not specified

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can affect the net peptide weight and should be considered in experimental calculations.[\[2\]](#)

## Experimental Protocols for Performance Evaluation

To facilitate a rigorous and objective comparison of Galanin (1-19) from different suppliers, the following detailed experimental protocols are provided. These protocols are based on standard methodologies described in peer-reviewed literature.

### Purity and Integrity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To verify the purity of the peptide and identify any potential degradation products.

Methodology:

- **Sample Preparation:** Reconstitute the lyophilized Galanin (1-19) from each supplier in a suitable solvent (e.g., sterile, deionized water or a low concentration of acetonitrile in water) to a final concentration of 1 mg/mL.

- **Chromatographic Conditions:**
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
  - Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV absorbance at 214 nm and 280 nm.
- **Data Analysis:** The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The presence of secondary peaks may indicate impurities or degradation products.

## Stability Assessment

**Objective:** To evaluate the stability of the peptide in solution under typical experimental conditions.

**Methodology:**

- **Sample Preparation:** Reconstitute Galanin (1-19) from each supplier to a known concentration in a buffer relevant to the planned biological assays (e.g., PBS, pH 7.4).
- **Incubation:** Aliquot the solutions and incubate at different temperatures (e.g., 4°C and 37°C) for various time points (e.g., 0, 24, 48, and 72 hours).
- **Analysis:** At each time point, analyze the samples by RP-HPLC as described above.
- **Data Analysis:** Compare the chromatograms over time. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The percentage of intact peptide remaining at each time point can be calculated to determine the stability.

## Biological Activity: Receptor Binding Assay

Objective: To determine the binding affinity of Galanin (1-19) to its receptors (GALR1, GALR2, and GALR3).

Methodology:

- Cell Culture and Membrane Preparation: Use cell lines stably expressing one of the human galanin receptors (e.g., HEK293-GALR1). Culture the cells and prepare cell membrane fractions according to standard protocols.
- Competitive Binding Assay:
  - Incubate the cell membranes with a constant concentration of a radiolabeled galanin ligand (e.g., [125I]-Galanin) and increasing concentrations of unlabeled Galanin (1-19) from each supplier.
  - The total binding is measured in the absence of unlabeled ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using a non-linear regression to determine the IC<sub>50</sub> value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). A lower IC<sub>50</sub> value indicates a higher binding affinity.

## Biological Activity: Functional Assay (cAMP Measurement)

Objective: To assess the functional activity of Galanin (1-19) by measuring its effect on intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of GALR1 and GALR3 activation.<sup>[5][6]</sup>

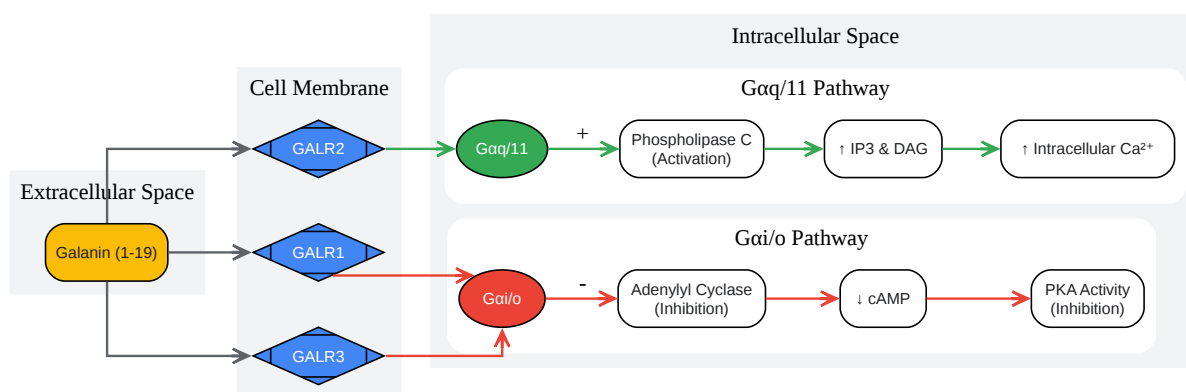
Methodology:

- Cell Culture: Use a cell line expressing GALR1 or GALR3 (e.g., HEK293-GALR1).
- cAMP Assay:
  - Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

- Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.
- Co-incubate the cells with forskolin and varying concentrations of Galanin (1-19) from each supplier. Galanin, acting through the Gi/o-coupled GALR1/3, is expected to inhibit adenylyl cyclase and thus reduce forskolin-stimulated cAMP production.[5][6]
- Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[7]
- Data Analysis: Plot the cAMP concentration against the logarithm of the Galanin (1-19) concentration to generate a dose-response curve. Calculate the EC50 value (the concentration of Galanin (1-19) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

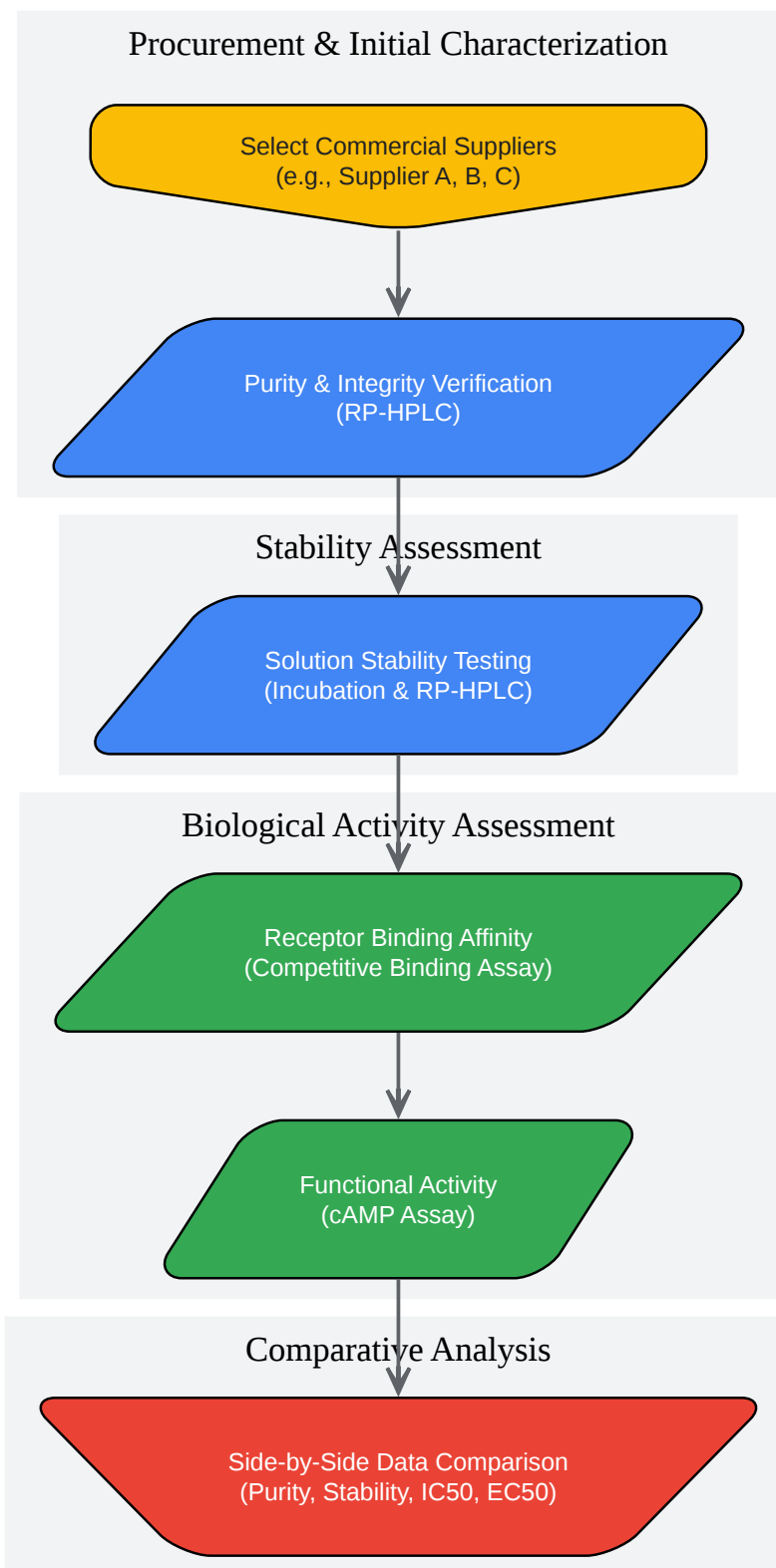
## Visualizing Galanin Signaling and Experimental Workflow

To further aid in the understanding of Galanin's mechanism of action and the experimental process for its evaluation, the following diagrams are provided.



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Caption: Galanin signaling pathways.



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Caption: Workflow for comparing Galanin (1-19) suppliers.

By following these standardized protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable commercial source of Galanin (1-19) for their specific research needs. This approach ensures the reliability and reproducibility of experimental outcomes, ultimately advancing our understanding of the physiological and pathological roles of the galaninergic system.

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